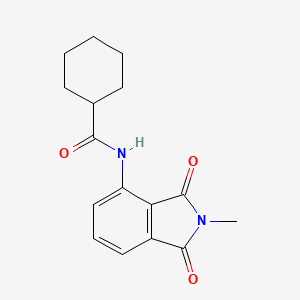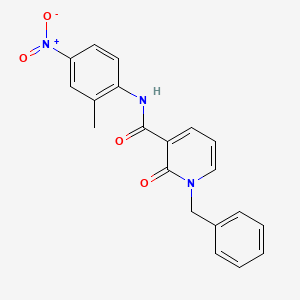![molecular formula C21H23BrN2O3 B3004277 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921864-56-4](/img/structure/B3004277.png)
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide" is a brominated benzamide derivative with a complex heterocyclic structure. It is related to various other heterocyclic compounds that have been synthesized and studied for their molecular and crystal structures, as well as their potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the thermolysis of semicarbazones or the reaction of amides with halogens. For instance, the synthesis of "7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one" was achieved by thermolysis of the syn-4-phenylsemicarbazone of 2-aminobenzophenone . Similarly, the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular bromine leads to the formation of brominated hexahydrodibenzo[d,f][1,3]oxazepine derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular and crystal structures of such compounds . The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules. For example, the nature of hydrogen bonds between molecules in solution and in the crystalline state can be determined by a combination of IR spectroscopy and X-ray crystallography . This information is vital for the analysis of "4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide" as it may exhibit similar intermolecular interactions.
Chemical Reactions Analysis
The reactivity of brominated heterocyclic compounds can vary significantly depending on the substitution pattern and the nature of the heterocycle. For instance, the presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions . The specific reactivity of the compound would need to be studied in detail, considering the influence of the bromine atom and the surrounding molecular framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. Properties like solubility, melting point, and spectral behavior (UV/visible, IR, NMR) are essential for the characterization and application of these compounds . The spectral behavior, in particular, can provide insights into the electronic structure and the nature of the conjugated system within the molecule . These properties would need to be determined experimentally for "4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide" to fully understand its characteristics.
Applications De Recherche Scientifique
Synthesis and Structural Studies
A variety of benzimidazole-tethered oxazepine heterocyclic hybrids, closely related to the compound , were synthesized and subjected to structural studies including spectroscopic, X-ray diffraction, and DFT studies. These compounds, including derivatives similar to 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, show potential for nonlinear optical (NLO) applications due to their favorable electronic properties (Almansour et al., 2016).
Pharmaceutical Synthesis
Although direct applications of the exact compound are not provided, closely related compounds have been synthesized and used in the development of pharmaceuticals. For instance, similar compounds have been synthesized as orally active CCR5 antagonists, showing the relevance of such structures in therapeutic development (Ikemoto et al., 2005).
Crystal Structure and Reactivity Analysis
Compounds with a structural framework similar to 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide have been synthesized and their crystal structure, Hirshfeld surface analysis, and reactivity profiles were analyzed using DFT calculations. These studies provide insights into the intermolecular interactions and the stability of such compounds, potentially guiding their applications in various fields (Saeed et al., 2020).
Process Development for Complex Molecules
The benzoxazepine core, a part of the chemical structure of the compound , is integral in several kinase inhibitors. Process development and scale-up for the synthesis of related compounds have been reported, indicating the pharmaceutical and biochemical relevance of such structures (Naganathan et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-4-11-24-17-12-16(23-19(25)14-5-7-15(22)8-6-14)9-10-18(17)27-13-21(2,3)20(24)26/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJKTJUUQFCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3004195.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)



![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3004205.png)
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)
![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3004217.png)